molecular formula C20H17ClN2O B5640306 N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B5640306
M. Wt: 336.8 g/mol
InChI Key: XMRPZRGAVFJQTJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide is a substituted acetamide featuring a benzyl group, a 4-chlorophenyl moiety, and a pyridin-2-yl group. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. This compound is structurally related to several analogues with modifications in substituents, aromatic systems, or functional groups, which influence physicochemical properties and biological activities .

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-18-11-9-16(10-12-18)14-20(24)23(19-8-4-5-13-22-19)15-17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPZRGAVFJQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide and its analogues:

Compound Name Key Structural Features Molecular Formula Notable Properties/Activities References
N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide Phenoxy group replaces phenyl; retains benzyl and pyridine C20H17ClN2O2 Screening compound for pharmacological applications; enhanced polarity due to ether linkage
2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide (TGP-29b-066) Lacks benzyl group; simpler structure C13H11ClN2O Synthesized via DCC coupling; potential miR-29b inhibitor (93% yield)
N-(4-Chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide Trifluoromethyl and chloro substituents on pyridine; dual chlorophenyl groups C15H11Cl2F3N2O Increased lipophilicity and stability due to CF3 group
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole replaces pyridine; ethoxy group C16H14ClN2O2S Patent compound; benzothiazole may enhance fluorescence or receptor binding
KX-01 (N-benzyl-2-[5-(4-(2-morpholinoethoxy)phenyl]pyridin-2-yl]acetamide) Morpholinoethoxy substituent on phenyl C26H29N3O3 Improved solubility due to morpholine; antineoplastic potential

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